5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
Overview
Description
“5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid” is a chemical compound with the molecular formula C8H7N3O3 . It has a molecular weight of 193.16 . The IUPAC name for this compound is 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O3/c1-4-5(8(13)14)2-11-6(4)7(12)9-3-10-11/h2-3H,1H3,(H,13,14)(H,9,10,12) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of various novel derivatives. El‐Badawi et al. (2002) synthesized N, N′-Bis-(1,2,4-Triazin-4-yl)Dicarboxylic Acid Amides and fused rings containing the 1,2,4-triazine ring, highlighting its versatility in creating new chemical entities (El‐Badawi, El-Barbary, Lokshaa, & El-Daly, 2002).
Application in Imaging and Tracing
- Wang et al. (2014) explored the synthesis of carbon-11-labeled derivatives of this compound for potential use in PET tracers to image p38α mitogen-activated protein kinase, a significant application in medical imaging (Wang, Gao, & Zheng, 2014).
Thermal Behavior Analysis
- Sikorska-Iwan and Modzelewska-Banachiewicz (2005) studied the thermal behavior of derivatives including 1,2,4-triazine-6-acetic acid, contributing to the understanding of its stability and decomposition under various conditions (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).
Electrochemical Studies
- Fotouhi, Nematollahi, and Heravi (2007) conducted a study on the electrochemical oxidation of 3,4-dihydroxy benzoic acid in the presence of 6-methyl-1,2,4-triazine-3-thione-5-one. This research provides insights into the electrochemical synthesis and mechanism of reactions involving this compound (Fotouhi, Nematollahi, & Heravi, 2007).
Heterocyclic System Synthesis
- Molina et al. (1988) worked on the synthesis of fused [1,2,4]triazines, including the preparation of novel triazine ring systems. Such studies are crucial for the development of new heterocyclic compounds in pharmaceutical and material sciences (Molina, Alajarín, Vidal, Elguero, & Claramunt, 1988).
Safety And Hazards
properties
IUPAC Name |
5-methyl-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-5(8(13)14)2-11-6(4)7(12)9-3-10-11/h2-3H,1H3,(H,13,14)(H,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEOMVYNPBJIDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC=NN2C=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.